molecular formula C15H24N4O2S B2420933 (4-Propyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2319640-35-0

(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2420933
CAS RN: 2319640-35-0
M. Wt: 324.44
InChI Key: ASMOQPALHPLERM-UHFFFAOYSA-N
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Description

(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C15H24N4O2S and its molecular weight is 324.44. The purity is usually 95%.
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Scientific Research Applications

Molecular Aggregation and Spectroscopic Studies

Research on compounds structurally related to (4-Propyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has shown significant findings in the field of molecular aggregation. Spectroscopic studies in different organic solvents revealed insights into the aggregation processes of these molecules, influenced by substituent group structures. This research provides valuable information for the understanding of molecular interactions and the development of materials with tailored optical properties (Matwijczuk et al., 2016).

Anticancer Activity of Related Compounds

The exploration of naphthyridine derivatives, which share a structural resemblance with the chemical , has identified promising anticancer activities. For instance, a novel compound demonstrated significant anticancer potential in human malignant melanoma A375 cells, inducing necroptosis at low concentrations and apoptosis at high concentrations. This dual mode of action, mediated by the regulation of death receptors and scaffold proteins, highlights the therapeutic potential of structurally related compounds in melanoma treatment (Kong et al., 2018).

Synthetic Approaches and Chemical Transformations

Research focusing on the synthesis of related 1,3,4-thiadiazole derivatives has provided insights into chemical transformations that are crucial for the development of new pharmaceuticals and materials. For example, the conversion of 1,3,4-thiadiazole-2-diazonium sulfates into azido derivatives and their further reactions to produce triazole-4-carboxylic acid derivatives illustrate the versatility of these chemical frameworks in synthesizing diverse compounds with potential applications in drug development and material science (Pokhodylo et al., 2018).

Molecular Docking and Antibacterial Activity

The synthesis and characterization of compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone have been complemented by molecular docking studies to evaluate their antibacterial activity. Such research underscores the importance of computational methods in predicting the biological activity of new compounds, facilitating the design of molecules with enhanced antibacterial properties (Shahana & Yardily, 2020).

properties

IUPAC Name

[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-2-4-13-14(22-17-16-13)15(20)19-7-3-6-18(8-9-19)12-5-10-21-11-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMOQPALHPLERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.